3-(Propan-2-yl)cyclobutane-1-thiol
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Overview
Description
3-(Propan-2-yl)cyclobutane-1-thiol is an organic compound with the molecular formula C7H14S It features a cyclobutane ring substituted with a propan-2-yl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)cyclobutane-1-thiol can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction, which is widely used for synthesizing cyclobutane-containing compounds . This method typically involves the reaction of an alkene with a thiol under specific conditions to form the desired cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale [2+2] cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)cyclobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides are often used as reagents in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Sulfides.
Substitution: Thioethers.
Scientific Research Applications
3-(Propan-2-yl)cyclobutane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein interactions and enzyme functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)cyclobutane-1-thiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity allows it to participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
Cyclobutane-1-thiol: Similar to 3-(Propan-2-yl)cyclobutane-1-thiol but without the propan-2-yl group.
Propan-2-ylcyclobutane: Lacks the thiol group.
Uniqueness
This compound is unique due to the presence of both a propan-2-yl group and a thiol group on the cyclobutane ring
Properties
Molecular Formula |
C7H14S |
---|---|
Molecular Weight |
130.25 g/mol |
IUPAC Name |
3-propan-2-ylcyclobutane-1-thiol |
InChI |
InChI=1S/C7H14S/c1-5(2)6-3-7(8)4-6/h5-8H,3-4H2,1-2H3 |
InChI Key |
BYYJWHNYSLWSMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(C1)S |
Origin of Product |
United States |
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